![molecular formula C19H21N5O3 B2764346 6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione CAS No. 2379952-47-1](/img/structure/B2764346.png)
6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione, also known as MI-2, is a small molecule inhibitor that has gained attention in recent years due to its potential as a therapeutic agent. MI-2 has been shown to have promising anticancer activity, making it a subject of interest in scientific research.
Mechanism of Action
6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione works by binding to the MDM2 protein, preventing it from interacting with p53. This allows p53 to become activated, leading to cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the activity of NF-κB, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on cancer cells, leading to apoptosis without affecting normal cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Advantages and Limitations for Lab Experiments
One advantage of 6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione is its specificity for cancer cells, reducing the risk of off-target effects. This compound has also been shown to have a high potency, making it effective at low concentrations. However, this compound has a relatively short half-life, which may limit its effectiveness in vivo. This compound also has limited solubility in water, which may affect its bioavailability.
Future Directions
For research include optimizing the synthesis method to improve yield and purity, developing new formulations to improve bioavailability, and studying the efficacy of 6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione in combination with other anticancer agents. Additionally, the potential of this compound as an anti-inflammatory agent warrants further investigation, particularly in the treatment of inflammatory diseases such as arthritis.
Synthesis Methods
The synthesis of 6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione involves a multi-step process that includes the reaction of 1-methylindole-3-acetic acid with piperazine, followed by the reaction of the resulting compound with 2,4-dioxo-1,2,3,4-tetrahydropyrimidine. The final product is purified using column chromatography. The synthesis of this compound has been optimized to ensure high yields and purity.
Scientific Research Applications
6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of the MDM2 protein, which is overexpressed in many cancers and plays a role in preventing the activation of the tumor suppressor protein p53. This compound has been shown to induce apoptosis (cell death) in cancer cells, leading to a reduction in tumor growth. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of the pro-inflammatory protein NF-κB.
properties
IUPAC Name |
6-[4-[2-(1-methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c1-22-12-13(14-4-2-3-5-15(14)22)10-18(26)24-8-6-23(7-9-24)16-11-17(25)21-19(27)20-16/h2-5,11-12H,6-10H2,1H3,(H2,20,21,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFIAELDPJIXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CCN(CC3)C4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

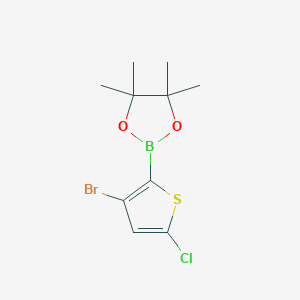
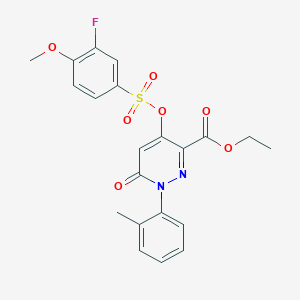
![3-(3-methoxyphenyl)-1-methyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2764266.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2764267.png)
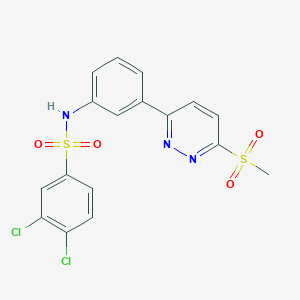
![N1-(o-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2764275.png)
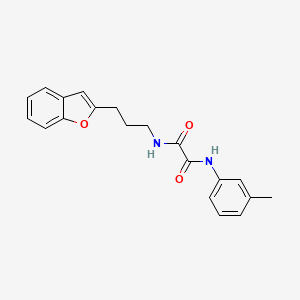

![6-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one](/img/structure/B2764279.png)
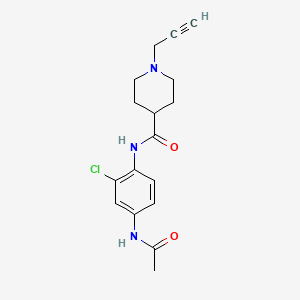

![4-(4-hydroxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2764282.png)
![Ethyl N-[4-[(4-bromo-5-formyl-1-methylpyrrole-2-carbonyl)amino]phenyl]-N-methylcarbamate](/img/structure/B2764283.png)
![2-Chloro-N-[(3-chlorothiophen-2-yl)methyl]-N-[[1-(hydroxymethyl)cyclopropyl]methyl]acetamide](/img/structure/B2764284.png)